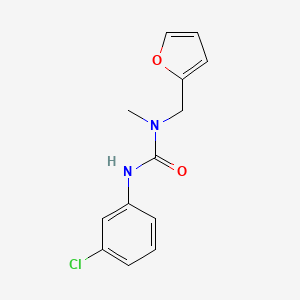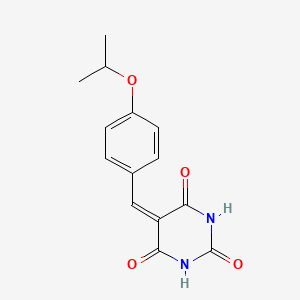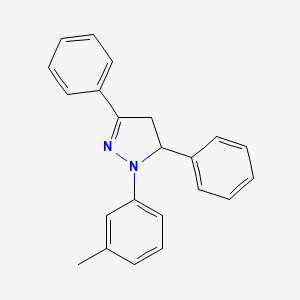![molecular formula C16H16Cl2O3 B4960431 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学研究应用
4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, it has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
作用机制
The mechanism of action of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense and detoxification.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the major advantages of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize in large quantities. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of focus is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of focus is the elucidation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, the potential use of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one as a lead compound for the development of novel drugs should be explored.
In conclusion, 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one is a synthetic compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antioxidant. The synthesis method has been optimized to achieve high yields and purity of the compound. However, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
合成方法
The synthesis of 4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chloroallyl alcohol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
4-butyl-6-chloro-7-(2-chloroprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-3-4-5-11-6-16(19)21-14-8-15(20-9-10(2)17)13(18)7-12(11)14/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGIXUYRFLIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
![N-cyclobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4960418.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
